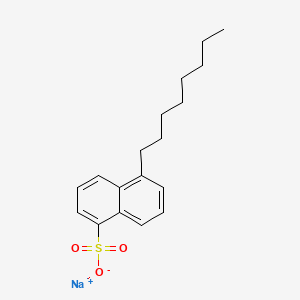

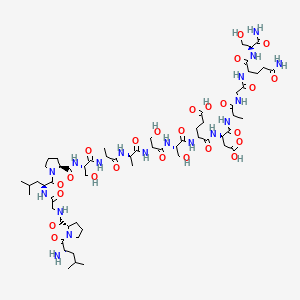

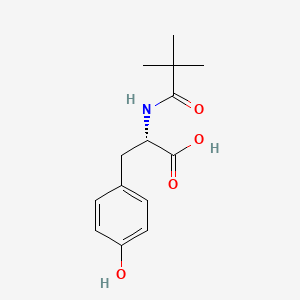

H-谷-谷-缬-苏-天-缬-甘-甘-丙-缬-缬-苏-甘-缬-苏-丙-缬-丙-谷-赖-苏-缬-谷-甘-甘-丙-丝-丙-丙-丙-苏-甘-苯-缬-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

蛋白质结构和功能

氨基酸序列在决定蛋白质的结构和功能中起着至关重要的作用。例如,来自猪肌肉的腺苷酸激酶是一种参与细胞能量转移的蛋白质,其序列包含一系列特定的氨基酸,包括缬氨酸和丙氨酸,这些氨基酸对它的功能特性有贡献 (Heil 等人,1974)。

类似地,异藻蓝蛋白的 β 亚基一级结构是一种捕光藻胆蛋白,显示出一种独特的氨基酸排列,如缬氨酸、丙氨酸和苏氨酸,这些氨基酸对其吸光特性至关重要 (Delange 等人,1981)。

生物医学研究

在生物医学研究中,特定的氨基酸序列对于理解激素和酶的结构和功能至关重要。人类绒毛膜促性腺激素的氨基酸序列,包括缬氨酸和丙氨酸,对其在怀孕中的作用至关重要 (Morgan 等人,1975)。

兔骨髓谷胱甘肽还原酶的结构,包括缬氨酸和甘氨酸在内的特定序列,对于研究其在氧化还原反应中的作用和潜在治疗应用至关重要 (Hopper 等人,1989)。

进化生物学

- 比较不同物种的氨基酸序列可以提供对进化生物学的见解。来自鱼腥藻 sp. 7119 的硫氧还蛋白的一级结构,包含缬氨酸、丙氨酸和苏氨酸,有助于理解蓝藻与其他生物之间的进化关系 (Gleason 等人,1985)。

作用机制

Target of Action

The Amyloid Protein Non-Abeta Component, also known as the peptide sequence “H-Glu-Gln-Val-Thr-Asn-Val-Gly-Gly-Ala-Val-Val-Thr-Gly-Val-Thr-Ala-Val-Ala-Gln-Lys-Thr-Val-Glu-Gly-Ala-Gly-Ser-Ile-Ala-Ala-Ala-Thr-Gly-Phe-Val-OH”, is primarily associated with the formation of amyloid fibrils . These fibrils are a hallmark of various human diseases, including Alzheimer’s disease .

Mode of Action

This peptide was isolated from the insoluble core of Alzheimer’s disease (AD) amyloid plaque. It is the fragment (61-95) of NACP or alpha-synuclein and forms amyloid fibrils via a nucleation-dependent polymerization mechanism . This means that the peptide can self-assemble into fibrils, contributing to the formation of amyloid plaques seen in neurodegenerative diseases .

Biochemical Pathways

The formation of amyloid fibrils by this peptide implicates it in the biochemical pathways associated with neurodegenerative diseases. The aggregation of these fibrils can disrupt cellular function, leading to neuronal death and the clinical symptoms of diseases like Alzheimer’s .

Result of Action

The aggregation of the Amyloid Protein Non-Abeta Component into amyloid fibrils can lead to the formation of plaques in the brain, a characteristic feature of Alzheimer’s disease. These plaques disrupt normal cellular processes, leading to neuronal death and the cognitive decline seen in Alzheimer’s disease .

Action Environment

The action of this peptide can be influenced by various environmental factors. For example, changes in pH or temperature can affect the rate of peptide aggregation. Additionally, the presence of other molecules, such as metals or other proteins, can also influence the aggregation process .

属性

IUPAC Name |

(4S)-4-amino-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-4-carboxy-1-[[2-[[(2S)-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C141H235N39O49/c1-31-66(18)107(137(224)158-70(22)115(202)155-69(21)114(201)156-72(24)119(206)176-108(74(26)182)129(216)151-55-94(193)160-85(49-79-37-33-32-34-38-79)125(212)174-106(65(16)17)141(228)229)175-127(214)87(57-181)161-95(194)54-148-113(200)67(19)153-93(192)53-149-121(208)82(43-47-98(198)199)165-132(219)102(61(8)9)173-140(227)112(78(30)186)177-123(210)81(39-35-36-48-142)164-122(209)83(41-44-88(144)187)162-116(203)71(23)157-131(218)101(60(6)7)168-118(205)73(25)159-138(225)110(76(28)184)179-133(220)100(59(4)5)167-96(195)56-152-130(217)109(75(27)183)178-136(223)105(64(14)15)172-134(221)103(62(10)11)169-117(204)68(20)154-92(191)52-147-91(190)51-150-128(215)99(58(2)3)170-126(213)86(50-90(146)189)166-139(226)111(77(29)185)180-135(222)104(63(12)13)171-124(211)84(42-45-89(145)188)163-120(207)80(143)40-46-97(196)197/h32-34,37-38,58-78,80-87,99-112,181-186H,31,35-36,39-57,142-143H2,1-30H3,(H2,144,187)(H2,145,188)(H2,146,189)(H,147,190)(H,148,200)(H,149,208)(H,150,215)(H,151,216)(H,152,217)(H,153,192)(H,154,191)(H,155,202)(H,156,201)(H,157,218)(H,158,224)(H,159,225)(H,160,193)(H,161,194)(H,162,203)(H,163,207)(H,164,209)(H,165,219)(H,166,226)(H,167,195)(H,168,205)(H,169,204)(H,170,213)(H,171,211)(H,172,221)(H,173,227)(H,174,212)(H,175,214)(H,176,206)(H,177,210)(H,178,223)(H,179,220)(H,180,222)(H,196,197)(H,198,199)(H,228,229)/t66-,67-,68-,69-,70-,71-,72-,73-,74+,75+,76+,77+,78+,80-,81-,82-,83-,84-,85-,86-,87-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXGKRPSFRUFLPR-PKXGUHEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CO)NC(=O)CNC(=O)C(C)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)CNC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)CNC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C141H235N39O49 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30745593 |

Source

|

| Record name | PUBCHEM_71308637 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

3260.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

154040-19-4 |

Source

|

| Record name | PUBCHEM_71308637 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-Ethoxy-8-methyl-8-azaspiro[4.5]decan-7-one](/img/structure/B589990.png)

![(1S,2S,3R,4R)-2,3-difluorobicyclo[2.2.1]heptan-7-one](/img/structure/B590010.png)